molecular formula C10H7N3O2S B7729879 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate CAS No. 5155-68-0

1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate

Cat. No.: B7729879
CAS No.: 5155-68-0
M. Wt: 233.25 g/mol
InChI Key: BZQNSPAPXZEASH-UHFFFAOYSA-N
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Description

1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate is an organosulfur compound characterized by a thiocyanate (-SCN) group attached to an ethyl backbone substituted with a cyano (-CN) group and a 3-nitrophenyl moiety. The structural formula is inferred as C${10}$H${7}$N${3}$O${2}$S, combining functionalities that confer reactivity in synthetic chemistry.

Properties

IUPAC Name

[1-cyano-2-(3-nitrophenyl)ethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c11-6-10(16-7-12)5-8-2-1-3-9(4-8)13(14)15/h1-4,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQNSPAPXZEASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C#N)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385290
Record name 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5155-68-0
Record name 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate typically involves the reaction of 3-nitrobenzyl cyanide with thiocyanate salts under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways. The presence of the cyano and nitrophenyl groups contributes to its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their functional groups are compared below:

Compound Name Formula Functional Groups Key Substituents
1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate C${10}$H${7}$N${3}$O${2}$S Thiocyanate, cyano, nitro Ethyl backbone with cyano and nitro
2-(3-Nitrophenyl)-2-oxoethyl thiocyanate C${9}$H${6}$N${2}$O${3}$S Thiocyanate, ketone, nitro Oxoethyl backbone with nitro
3-Phenyl-5-phenylaminocarbonyl... 7h C${30}$H${21}$N${5}$O${2}$S$_{2}$ Thiocyanate, amide, phenyl Complex heterocyclic backbone
Ethyl 3-phenyl... carboxylate 7g C${28}$H${18}$N${4}$O${2}$S$_{3}$ Thiocyanate, ester, phenyl Ester-functionalized backbone

Key Observations :

  • The cyano group in the target compound distinguishes it from the oxo group in 2-(3-nitrophenyl)-2-oxoethyl thiocyanate, altering electronic properties (e.g., stronger electron-withdrawing effect) .

Physical Properties

Melting points and synthetic yields of selected compounds:

Compound Melting Point (°C) Yield (%) Solvent Used Reference
3-Phenyl-5-phenylaminocarbonyl... 7h 307–308 70 Ethanol
3-Phenyl-2-[2’-phenylimino... 7j 122–123 66 Ethanol
3-(4-Nitrophenyl)... 15c 144–145 70 Ethanol
Ethyl 3-phenyl... carboxylate 7g 144–145 68 Ethanol

Analysis :

Reactivity and Spectral Data

Infrared (IR) Spectroscopy :

  • The target compound’s cyano group would show a sharp IR peak near ~2240 cm$^{-1}$, absent in oxo analogs like 2-(3-nitrophenyl)-2-oxoethyl thiocyanate .
  • Thiocyanate stretching in analogs (e.g., 7h ) appears at ~1660 cm$^{-1}$ , while ester carbonyls (e.g., 7g ) absorb at ~1745 cm$^{-1}$ .

NMR Spectroscopy :

  • In 3-(4-nitrophenyl)... 15c , aromatic protons resonate at δ 6.85–8.16 ppm , comparable to the nitro-aromatic environment in the target compound.
  • The cyano group’s adjacent CH$_2$ in the target compound would likely appear as a triplet near δ 3.5–4.0 ppm (unreported in evidence).

Critical Analysis of Contradictions and Gaps

  • Safety Data: While 1-(2-Amino-6-nitrophenyl)ethanone is classified as low hazard, the target compound’s toxicity remains unstudied.
  • Structural Ambiguities: The exact position of substituents (e.g., cyano vs.

Biological Activity

1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including anticancer, antimicrobial, and antioxidant properties, and presents relevant case studies and comparative analyses.

Chemical Structure and Properties

The compound is characterized by the presence of a cyano group, a nitrophenyl moiety, and a thiocyanate functional group. The structural formula can be represented as follows:

C9H6N2O2S\text{C}_9\text{H}_6\text{N}_2\text{O}_2\text{S}

This unique combination of functional groups suggests a diverse range of interactions with biological targets.

The biological activity of 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate is believed to stem from its ability to interact with various molecular targets. The cyano group can participate in hydrogen bonding, while the nitrophenyl group may enhance the compound's binding affinity through electronic effects. Additionally, the thiocyanate moiety can influence the compound's reactivity and solubility, affecting its bioavailability.

Anticancer Activity

Preliminary studies indicate that 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate exhibits significant anticancer properties. For instance:

  • In vitro Studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest.
  • In vivo Studies : Animal models have demonstrated that treatment with this compound leads to reduced tumor growth and increased survival rates compared to untreated controls. Notably, a study involving Ehrlich ascites carcinoma (EAC) cells showed a significant decrease in tumor volume post-treatment.

Antimicrobial Activity

The antimicrobial potential of 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate has been explored in several studies:

  • Bacterial Activity : The compound exhibits moderate to high activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In one study, it was found to have comparable efficacy to standard antibiotics such as imipenem.
  • Fungal Activity : It also demonstrates antifungal properties against Candida species. The minimum inhibitory concentration (MIC) values suggest effective inhibition comparable to conventional antifungal agents.

Antioxidant Properties

The antioxidant activity of 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate has been evaluated through various assays:

  • DPPH Assay : The compound showed significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent.
  • Cellular Studies : In cellular models, it was found to reduce oxidative stress markers, suggesting protective effects against oxidative damage.

Comparative Analysis

To provide context for its biological activity, a comparative analysis with structurally similar compounds is presented in the following table:

Compound NameStructural FeaturesBiological Activity
1-Cyano-2-(3-nitrophenyl)ethyl thiocyanateCyano, nitrophenyl, thiocyanateHigh anticancer and antimicrobial activity
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanateCyano, nitrophenyl (para position), thiocyanateModerate anticancer activity
1-Cyano-2-(3-chlorophenyl)ethyl thiocyanateCyano, chlorophenyl, thiocyanateReduced antimicrobial activity

This table illustrates how variations in substituents can significantly impact biological properties.

Case Studies

  • Anticancer Efficacy : A study conducted on mice bearing EAC tumors reported that administration of 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate resulted in a notable decrease in tumor size and weight. Histological analysis indicated increased apoptosis rates in tumor tissues.
  • Antimicrobial Screening : In an investigation of various allylic thiocyanates, 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate was highlighted for its potent activity against MRSA strains. The study emphasized its potential as a lead compound for developing new antimicrobial agents.

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